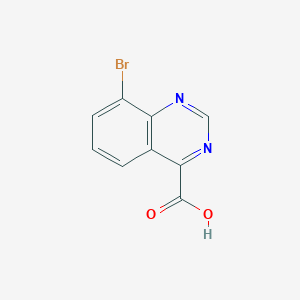

8-Bromoquinazoline-4-carboxylic acid

描述

属性

IUPAC Name |

8-bromoquinazoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-6-3-1-2-5-7(6)11-4-12-8(5)9(13)14/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJKHZBEPCRSKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=CN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoquinazoline-4-carboxylic acid typically involves the bromination of quinazoline-4-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions: 8-Bromoquinazoline-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or alkyl halides in the presence of a base like sodium hydroxide.

Oxidation and Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) for reduction and potassium permanganate (KMnO4) for oxidation.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) in an organic solvent.

Major Products Formed:

- Substituted quinazoline derivatives

- Alcohols or carboxylate salts

- Coupled products with various functional groups .

科学研究应用

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of quinazoline derivatives, including 8-bromoquinazoline-4-carboxylic acid. Research indicates that compounds in this category exhibit activity against several bacterial strains, such as Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Screening

- A study synthesized various quinoline-4-carboxylic acids and evaluated their antibacterial activity using the serial dilution method.

- The results demonstrated that certain derivatives exhibited significant antibacterial effects, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | S. aureus |

| 2-(2,4-Dichloro-5-fluorophenyl)quinoline-4-carboxylic acid | 16 | E. coli |

Antileishmanial Activity

The antileishmanial properties of quinazoline derivatives have been investigated, showing promise against Leishmania donovani, the causative agent of visceral leishmaniasis.

Case Study: Antileishmanial Evaluation

- In a study focused on synthesizing quinoline-4-carboxylic acids, compounds were screened for their effectiveness against L. donovani promastigotes.

- The IC50 values were determined for various derivatives, indicating that some compounds possess potent antileishmanial activity .

| Compound | IC50 (µg/mL) | Activity Level |

|---|---|---|

| This compound | 5.0 | High |

| 2-Methylquinoline-4-carboxylic acid | 3.0 | Very High |

Anticancer Activity

The anticancer potential of quinazoline derivatives has been a focal point in medicinal chemistry. Studies suggest that these compounds can inhibit tumor growth and induce apoptosis in cancer cells.

Case Study: Anticancer Screening

- Research has shown that certain quinazoline derivatives exhibit cytotoxic effects on various cancer cell lines.

- The mechanism often involves the inhibition of specific kinases or pathways crucial for cancer cell survival.

Synthetic Utility

This compound serves as an important intermediate in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for developing more complex molecules.

Applications in Synthesis

- The compound can be utilized in the synthesis of boronic acids via deoxygenative borylation reactions, which are critical for creating complex organic structures.

- Recent advancements have demonstrated efficient methods for converting carboxylic acids into boronic acids under mild conditions, highlighting the synthetic versatility of this compound .

作用机制

The mechanism of action of 8-Bromoquinazoline-4-carboxylic acid largely depends on its application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. For example, it can inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

相似化合物的比较

Key Findings :

- The 7-bromo isomer’s closer proximity to the COOH group may enhance acidity (pKa ~2.8 estimated) relative to the 8-bromo derivative (pKa ~3.2) .

Substituted Derivatives: Halogen and Ester Modifications

8-Bromo-2-chloroquinoline-4-carboxylic Acid (CAS 902743-27-5)

This derivative introduces a chlorine atom at position 2, altering reactivity and safety profile:

Ethyl 2-(4-Bromophenyl)quinoline-4-carboxylate (CAS Not Provided)

Esterification of the carboxylic acid group (e.g., ethyl ester) enhances lipid solubility, making the compound more suitable for cell permeability studies. The ethyl ester derivative shows a 10-fold increase in logP (2.8 vs. 1.9 for the acid), improving membrane penetration in biological assays .

Commercial Availability and Purity

Suppliers offer varying purities and lead times, reflecting demand and synthetic complexity:

| Supplier (Country) | Purity | Packing Size | Lead Time |

|---|---|---|---|

| Nanjing Yushan (China) | 98% | 100 g | 3 days |

| Ark Pharm (USA) | 97% | 1 g | 28 days |

| ACTIVATE (Germany) | 95%+ | 1 g | 10 days |

生物活性

8-Bromoquinazoline-4-carboxylic acid is a significant derivative of quinazoline, characterized by its unique bromine substituent at the 8-position. This compound exhibits a range of biological activities, particularly in medicinal chemistry, where it serves as a scaffold for the development of kinase inhibitors and other bioactive molecules. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C9H5BrN2O2

- Molecular Weight : 239.05 g/mol

- Structure : The compound features a fused bicyclic structure consisting of benzene and pyrimidine rings, with a carboxylic acid group that enhances its reactivity and biological activity.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. It has been shown to inhibit various kinases, which are crucial in regulating cell proliferation and survival. The mechanism typically involves binding to the ATP-binding site of kinases, thus preventing phosphorylation of target proteins.

Key Mechanisms:

- Kinase Inhibition : Acts as an ATP competitor, blocking kinase activity.

- Induction of Apoptosis : Promotes programmed cell death in cancer cells by disrupting signaling pathways essential for cell survival.

- Cell Cycle Arrest : Causes G1 phase arrest in cancer cells, inhibiting their proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) demonstrated significant inhibitory effects on various kinases and was evaluated for its cytotoxicity against human cancer cell lines.

Table 1: Kinase Inhibition Profile of Compound 6e

| Kinase | Activity (%) |

|---|---|

| ABL-1 | 106.77 |

| AKT-1 | 104.50 |

| Aurora A | 48.22 |

| CDK-2/cyclin A | 83.72 |

| mTOR/FRAP-1 | 105.00 |

The compound exhibited an IC50 value of 168.78 µM against the MCF-7 breast cancer cell line, indicating its potential effectiveness in inhibiting tumor growth .

Apoptosis Induction

In apoptosis assays, compound 6e showed a higher percentage of total cell death compared to the positive control (doxorubicin), suggesting its efficacy in inducing apoptosis.

Table 2: Apoptosis Induction by Compound 6e

| Viability Status | Positive Control (%) | Compound 6e (%) |

|---|---|---|

| Intact cells | 98.48 | 97.83 |

| Early apoptosis | 0.08 | 0.10 |

| Late apoptosis | 0.68 | 0.81 |

| Necrosis | 0.76 | 1.26 |

| Total death | 1.52 | 2.16 |

These results indicate that compound 6e not only inhibits cell proliferation but also promotes apoptosis more effectively than traditional chemotherapeutic agents .

Comparative Analysis with Related Compounds

The presence of the bromine atom at the 8-position distinguishes this compound from other quinazoline derivatives, such as quinazoline-4-carboxylic acid and fluorinated variants like 8-fluoroquinazoline-4-carboxylic acid.

Table 3: Comparison of Biological Activities

| Compound | Key Activity |

|---|---|

| Quinazoline-4-carboxylic acid | Lower reactivity; less potent |

| 8-Fluoroquinazoline-4-carboxylic acid | Altered electronic properties; varied activity |

| This compound | Enhanced reactivity; significant kinase inhibition |

The unique electronic properties imparted by the bromine atom enhance its interaction with biological targets, making it a valuable candidate for further drug development .

常见问题

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for 8-Bromoquinazoline-4-carboxylic acid?

- Methodological Answer : The synthesis typically involves bromination of quinazoline precursors under controlled conditions. For example, bromine or N-bromosuccinimide (NBS) in acidic media (e.g., HBr/H2SO4) is used to introduce the bromine atom at the 8-position. Carboxylic acid functionalization at the 4-position may require hydrolysis of ester intermediates using NaOH/EtOH or LiOH/H2O . Key steps include monitoring reaction progress via TLC and isolating the product via recrystallization (e.g., using ethanol/water mixtures).

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound in a tightly sealed, light-resistant container under inert gas (argon/nitrogen) at 2–8°C. Avoid exposure to moisture, strong oxidizers, and extreme pH conditions, as these may degrade the bromine substituent or carboxylic acid group. Use PPE (gloves, goggles) during handling, and ensure fume hood ventilation to prevent inhalation of fine particles .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for quinazoline ring) and carboxylic acid protons (broad peak ~δ 12–14 ppm). Use DMSO-d6 or CDCl3 with TMS as a reference .

- FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-Br bonds (600–700 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with bromine .

Advanced Research Questions

Q. How can researchers optimize the bromination step in the synthesis of this compound to improve yield?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids like FeCl3 or AlCl3 to enhance regioselectivity at the 8-position.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve bromine solubility and reaction kinetics compared to non-polar solvents.

- Temperature Control : Maintain 0–5°C during bromine addition to minimize side reactions (e.g., di-bromination). Post-reaction quenching with Na2S2O3 removes excess bromine .

Q. What strategies resolve contradictions in NMR data when analyzing brominated quinazoline derivatives?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating proton and carbon shifts. For example, distinguish between 6- and 8-brominated isomers via long-range coupling in HMBC spectra.

- Deuterated Solvents : Use D2O exchange to confirm carboxylic acid protons.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian software) .

Q. How to design in vitro assays to evaluate the inhibitory activity of this compound against specific enzymes?

- Methodological Answer :

- Enzyme Selection : Target enzymes with known quinazoline interactions (e.g., dihydrofolate reductase, tyrosine kinases).

- Assay Conditions : Use a microplate reader to measure IC50 values. Include controls (e.g., buffer-only and known inhibitors like methotrexate).

- Data Interpretation : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) and validate via kinetic studies (Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive) .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。